Tert-butyl cyclopropylsulfonylcarbamate
Overview
Description
Tert-butyl cyclopropylsulfonylcarbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a member of the carbamate family, which are compounds commonly used as protecting groups in organic synthesis. The presence of the tert-butyl group and the cyclopropylsulfonyl moiety adds to its distinct chemical properties.
Mechanism of Action
Target of Action
Tert-butyl cyclopropylsulfonylcarbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . .
Mode of Action
Carbamates, in general, are known to interact with their targets through a process of installation and removal . For instance, one of the most common carbamate protecting groups, the tert-butyloxycarbonyl (Boc) protecting group, can be removed with strong acid or heat .
Biochemical Pathways
Carbamates are known to play a crucial role in the synthesis of peptides . They can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Result of Action
Carbamates, in general, are known to have effects on the immune system . They may initiate, facilitate, or exacerbate pathological immune processes, leading to immunotoxicity .
Biochemical Analysis
Biochemical Properties
Tert-butyl cyclopropylsulfonylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, this compound has been shown to interact with proteases, leading to the inhibition of proteolytic activity. Additionally, this compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine and serine, further modulating their function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by covalently modifying active site residues. This modification can lead to the irreversible inactivation of the enzyme, thereby preventing its catalytic function . Additionally, this compound can interfere with protein-protein interactions by binding to specific domains, disrupting the formation of functional protein complexes . These molecular interactions ultimately result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with different biochemical properties . In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes for extended periods, although its potency may decrease due to gradual degradation . In in vivo studies, the compound’s stability and effects can vary depending on the biological environment and the presence of metabolic enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily exert its biochemical effects through enzyme inhibition and modulation of cellular processes . At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and overall health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can alter the compound’s biochemical properties and influence its interactions with other biomolecules. Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell . These interactions play a crucial role in determining the compound’s cellular effects and overall bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through post-translational modifications or interactions with targeting signals . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cyclopropylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with cyclopropylsulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reagents and products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl cyclopropylsulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used in the presence of a base.
Major Products: The major products formed from these reactions include sulfonamides, alcohols, and substituted carbamates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl cyclopropylsulfonylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic syntheses.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.
Cyclopropylsulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives.
Boc (tert-butoxycarbonyl) protecting group: Another widely used protecting group for amines.
Uniqueness: Tert-butyl cyclopropylsulfonylcarbamate is unique due to the combination of the tert-butyl and cyclopropylsulfonyl groups, which provide both steric protection and specific reactivity. This dual functionality makes it a valuable tool in organic synthesis, offering advantages over simpler carbamates and sulfonyl compounds.
Properties
IUPAC Name |
tert-butyl N-cyclopropylsulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S/c1-8(2,3)13-7(10)9-14(11,12)6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGDPBFRRQZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609736 | |
Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681808-26-4 | |
Record name | 1,1-Dimethylethyl N-(cyclopropylsulfonyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681808-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (cyclopropanesulfonyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(CYCLOPROPYLSULFONYL)CARBAMIC ACID 1,1-DIMETHYLETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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